1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Catalog No.
S2813916
CAS No.
1014091-25-8
M.F
C21H30N4O2
M. Wt
370.497
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbo...

CAS Number

1014091-25-8

Product Name

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone

Molecular Formula

C21H30N4O2

Molecular Weight

370.497

InChI

InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3

InChI Key

GADWGKGNTMDRDZ-UHFFFAOYSA-N

SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Solubility

not available

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a pyrazole derivative. The molecular formula of this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3}, and it features several functional groups, including a benzyl group, a propoxy chain, and a carbonyl moiety. This structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Due to the lack of information on the intended use of this compound, a mechanism of action cannot be described.

  • Acute toxicity: Depending on the specific structure, these compounds may be harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritation: Some compounds with similar structures can cause irritation upon contact [].
Typical for piperazine derivatives and pyrazoles. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form amides or esters, respectively.
  • Reduction Reactions: The carbonyl group may also be reduced to an alcohol under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Research indicates that compounds similar to 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine exhibit various biological activities. These include:

  • Antimicrobial Properties: Some pyrazole derivatives have shown efficacy against bacterial strains and fungi.
  • Anticancer Activity: Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • CNS Activity: Piperazine derivatives are often explored for their potential effects on the central nervous system, including anxiolytic or antidepressant properties.

The specific biological activity of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine requires further investigation through pharmacological studies.

The synthesis of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Piperazine Formation: Piperazine can be synthesized from ethylene diamine and suitable carbonyl compounds.
  • Coupling Reaction: The benzyl group and propoxy chain can be introduced via coupling reactions with activated intermediates, such as halides or sulfonates.
  • Final Modifications: The final product is obtained through purification processes like recrystallization or chromatography.

The applications of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine are primarily in the fields of medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research Tools: For studying biological pathways and mechanisms involving piperazine or pyrazole derivatives.

Interaction studies are crucial for understanding how 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine interacts with biological targets. Key areas of focus include:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors in the body, which can inform its therapeutic potential.
  • Enzyme Inhibition Assays: Evaluating whether the compound inhibits key enzymes involved in disease processes, such as kinases or phosphatases.

These studies help elucidate the mechanism of action and potential side effects of the compound.

Several compounds share structural similarities with 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine, including:

Compound NameStructural FeaturesUnique Characteristics
1-benzyl-1H-pyrazole-4-carboxylic acidPyrazole ring with a carboxylic acid groupKnown for its anti-inflammatory properties
3-propoxy-1-propylpyrazolePropoxy group attached to pyrazoleExhibits strong antimicrobial activity
Benzyl piperazinePiperazine ring with a benzene substituentOften used in CNS-related pharmacological research
1-benzyl-3-propylpyrazolePropylene chain attached to pyrazoleInvestigated for anticancer properties

These compounds highlight the unique aspects of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine within the broader context of piperazine and pyrazole chemistry. Each compound's unique functional groups contribute to its distinct biological activities and potential applications in drug development.

XLogP3

3

Dates

Modify: 2023-08-17

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